1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is an organic compound that features a biphenyl structure with an acetyl group and a hydroxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of biphenyl using an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The acetyl and hydroxyethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl structure provides a rigid framework that can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one: Similar structure but with different substitution pattern.
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxypropan-1-one: Similar structure with an additional carbon in the hydroxyalkyl chain.
Uniqueness
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and hydroxyethanone groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
872611-40-0 |
---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-(2-acetyl-4-phenylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H14O3/c1-11(18)15-9-13(12-5-3-2-4-6-12)7-8-14(15)16(19)10-17/h2-9,17H,10H2,1H3 |
InChI-Schlüssel |
OKRUBPRNJXRVPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.